molecular formula C48H66N2O11S B1221402 (1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate CAS No. 98897-16-6

(1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate

Cat. No. B1221402
CAS RN: 98897-16-6
M. Wt: 879.1 g/mol
InChI Key: CIBJUFUBRNRNTF-ZGXFIIIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate, also known as (1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate, is a useful research compound. Its molecular formula is C48H66N2O11S and its molecular weight is 879.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

98897-16-6

Product Name

(1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate

Molecular Formula

C48H66N2O11S

Molecular Weight

879.1 g/mol

IUPAC Name

[(1R,2R,7S,10S,14R,15R)-13-acetyloxy-8-(acetyloxymethyl)-1,7-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 12-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]dodecanoate

InChI

InChI=1S/C48H66N2O11S/c1-29-26-36-41(42(29)54)43(55)33(28-59-31(3)51)27-37-44-46(5,6)48(44,61-32(4)52)45(30(2)47(36,37)56)60-40(53)24-16-14-12-10-9-11-13-15-17-25-49-62(57,58)39-23-19-20-34-35(39)21-18-22-38(34)50(7)8/h18-23,26-27,30,36-37,41,43-45,49,55-56H,9-17,24-25,28H2,1-8H3/t30-,36-,37+,41?,43-,44?,45-,47+,48?/m1/s1

InChI Key

CIBJUFUBRNRNTF-ZGXFIIIUSA-N

Isomeric SMILES

C[C@@H]1[C@H](C2(C(C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)C4[C@@H](C(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)CCCCCCCCCCCNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C

SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4C(C(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)CCCCCCCCCCCNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4C(C(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)CCCCCCCCCCCNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C

Other CAS RN

6296-01-1

synonyms

12-O-(12(N)-dansylaminododecanoyl)phorbol 12,20-diacetate
dansyl-TPA-20-acetate

Origin of Product

United States

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